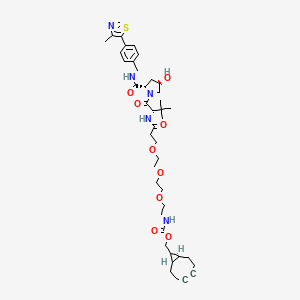

(S,R,S)-Ahpc-C2-peg3-bcn

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C42H59N5O9S |

|---|---|

Peso molecular |

810.0 g/mol |

Nombre IUPAC |

[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C42H59N5O9S/c1-28-37(57-27-45-28)30-13-11-29(12-14-30)24-44-39(50)35-23-31(48)25-47(35)40(51)38(42(2,3)4)46-36(49)15-17-53-19-21-55-22-20-54-18-16-43-41(52)56-26-34-32-9-7-5-6-8-10-33(32)34/h11-14,27,31-35,38,48H,7-10,15-26H2,1-4H3,(H,43,52)(H,44,50)(H,46,49)/t31-,32-,33+,34?,35+,38-/m1/s1 |

Clave InChI |

WLQVZOBNMRIBKF-XDQZITDUSA-N |

SMILES isomérico |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCNC(=O)OCC4[C@H]5[C@@H]4CCC#CCC5)O |

SMILES canónico |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCNC(=O)OCC4C5C4CCC#CCC5)O |

Origen del producto |

United States |

Foundational & Exploratory

(S,R,S)-Ahpc-C2-peg3-bcn: A Technical Guide to its Mechanism of Action in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism of action of (S,R,S)-Ahpc-C2-peg3-bcn, a key chemical tool in the field of targeted protein degradation. This molecule serves as a versatile building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a class of molecules engineered to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This document details the individual components of this compound, its role in the formation of a productive ternary complex, and the subsequent ubiquitination and proteasomal degradation of a target protein. Detailed experimental protocols for PROTAC synthesis and evaluation are provided, along with quantitative data and visual representations of the underlying biological pathways and experimental workflows.

Introduction to this compound

This compound is a heterobifunctional molecule comprised of three key components:

-

(S,R,S)-Ahpc (VH032-NH2): A high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] This moiety is a derivative of the well-characterized VHL ligand, VH032.[4]

-

C2-peg3 Linker: A short polyethylene (B3416737) glycol (PEG) linker that provides the necessary spacing and flexibility for the formation of a stable ternary complex.

-

BCN (Bicyclononyne): A strained alkyne functional group that enables efficient and specific conjugation to a target protein ligand via copper-free "click chemistry," specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

Due to its modular design, this compound is not a PROTAC itself but rather a critical precursor for the rapid and efficient synthesis of custom PROTACs. By conjugating a ligand for a specific protein of interest (POI) to the BCN handle, researchers can generate a PROTAC designed to induce the degradation of that particular protein.

Core Mechanism of Action: PROTAC-Mediated Protein Degradation

The fundamental mechanism of action of a PROTAC synthesized from this compound is to act as a molecular bridge, bringing a target protein and the VHL E3 ligase into close proximity. This induced proximity triggers the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, leading to its degradation by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can act catalytically to induce the degradation of multiple target protein molecules.

The key steps in this process are:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the protein of interest (POI) via its specific ligand and to the VHL E3 ligase via the (S,R,S)-Ahpc moiety. This results in the formation of a transient ternary complex (POI-PROTAC-VHL).

-

Ubiquitination: The formation of the ternary complex brings the POI into close proximity with the E2 ubiquitin-conjugating enzyme associated with the VHL E3 ligase complex. This facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the POI.

-

Proteasomal Degradation: The poly-ubiquitinated POI is recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and degrades the POI into small peptides.

-

PROTAC Recycling: The PROTAC molecule is released from the complex and can then bind to another POI and VHL E3 ligase, initiating another round of degradation.

Figure 1: Signaling pathway of a PROTAC synthesized from this compound.

Quantitative Data

The efficacy of a PROTAC is influenced by several factors, including the binding affinities of its ligands for their respective proteins and the stability of the ternary complex. The (S,R,S)-Ahpc component of the molecule is a derivative of VH032, a well-established VHL ligand.

| Parameter | Value | Assay Method | Reference |

| Binding Affinity of VH032 to VHL (Kd) | 185 nM | Isothermal Titration Calorimetry (ITC) | [4][5][6] |

| Binding Affinity of other VHL Ligands (IC50) | |||

| VL285 | 0.34 µM | Not Specified | [1] |

| VHL Ligand 14 | 196 nM | Not Specified | [1] |

Note: While a direct Kd for (S,R,S)-Ahpc (VH032-NH2) is not consistently reported, its structural similarity to VH032 suggests a comparable high-affinity binding to VHL. The demonstrated efficacy of PROTACs constructed with (S,R,S)-Ahpc serves as strong evidence of its robust VHL engagement.[4]

Experimental Protocols

PROTAC Synthesis via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the general method for conjugating an azide-functionalized ligand for a protein of interest (POI-azide) to this compound.

Materials:

-

This compound

-

Azide-functionalized POI ligand (POI-azide)

-

Anhydrous, degassed solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

-

Inert atmosphere (e.g., nitrogen or argon)

-

Reaction vessel

-

Stirring apparatus

-

Analytical and preparative High-Performance Liquid Chromatography (HPLC)

-

Mass Spectrometry (MS)

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 equivalent) in the chosen anhydrous, degassed solvent.

-

Addition of POI Ligand: To the stirred solution, add the POI-azide (1.0-1.2 equivalents).

-

Reaction: Allow the reaction to proceed at room temperature for 4-24 hours. The reaction progress can be monitored by analytical HPLC-MS.

-

Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by preparative reverse-phase HPLC to yield the final PROTAC.

-

Characterization: Confirm the identity and purity of the synthesized PROTAC using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Figure 2: Experimental workflow for PROTAC synthesis using SPAAC.

Evaluation of Protein Degradation by Western Blot

This protocol provides a standard method to assess the ability of a synthesized PROTAC to induce the degradation of its target protein in cultured cells.

Materials:

-

Cell line expressing the target protein

-

Complete cell culture medium

-

Synthesized PROTAC

-

Vehicle control (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the target protein

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC. Include a vehicle-only control.

-

Incubation: Incubate the cells for a desired time period (e.g., 4, 8, 16, or 24 hours) at 37°C.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibody against the target protein.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Conclusion

This compound is a powerful and versatile chemical probe for the development of VHL-based PROTACs. Its high-affinity VHL ligand, optimized linker, and bioorthogonal handle for conjugation make it an invaluable tool for researchers in academia and industry. A thorough understanding of its mechanism of action and the availability of robust experimental protocols are essential for the successful design and implementation of novel protein degraders for therapeutic and research applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]

(S,R,S)-Ahpc-C2-peg3-bcn: An In-depth Technical Guide for Drug Development Professionals

An Introduction to a Key Building Block in Targeted Protein Degradation

(S,R,S)-Ahpc-C2-peg3-bcn is a high-purity chemical compound that plays a critical role in the burgeoning field of targeted protein degradation.[1][2] Specifically, it functions as a VHL ligand conjugated to a PEGylated linker with a bicyclo[6.1.0]nonyne (BCN) group, designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that harness the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. This guide provides a comprehensive overview of the chemical properties, experimental protocols, and relevant biological pathways associated with this compound.

Core Chemical and Physical Properties

This compound is a white to light yellow solid with a molecular formula of C42H59N5O9S and a molecular weight of 810.01 g/mol .[1][3] Its high purity and well-defined structure make it a reliable component for the synthesis of complex therapeutic agents.

| Property | Value | Reference |

| Molecular Formula | C42H59N5O9S | [1][3] |

| Molecular Weight | 810.01 g/mol | [1] |

| Appearance | White to light yellow solid | |

| Purity (HPLC) | 99.22% | |

| Solubility in DMSO | 100 mg/mL (123.46 mM) | |

| Storage (Solid) | -20°C for 3 years, 4°C for 2 years | |

| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month | [1] |

Mechanism of Action: The PROTAC Pathway

As a crucial component of PROTACs, this compound facilitates the degradation of specific target proteins. The (S,R,S)-Ahpc portion of the molecule binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The BCN group, a strained alkyne, allows for highly specific and efficient conjugation to a target protein ligand via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This forms a ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Experimental Protocols

The primary application of this compound is its conjugation to a target protein ligand via the BCN group. This is typically achieved through a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction with an azide-functionalized ligand.

General Protocol for SPAAC Conjugation:

-

Reagent Preparation:

-

Dissolve the azide-functionalized target protein ligand in an appropriate solvent (e.g., DMSO).

-

Dissolve this compound in a compatible solvent (e.g., DMSO) to a known concentration.

-

-

Conjugation Reaction:

-

In a reaction vessel, combine the azide-functionalized ligand with a 1.1 to 2-fold molar excess of the this compound solution.

-

The reaction can be performed in a variety of solvents, including aqueous buffers, depending on the solubility of the reactants.

-

Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction progress can be monitored by LC-MS or HPLC.

-

-

Purification:

-

Upon completion, the desired PROTAC conjugate can be purified from unreacted starting materials and byproducts using standard chromatographic techniques, such as reversed-phase HPLC.

-

-

Characterization:

-

Confirm the identity and purity of the final PROTAC product using analytical techniques such as LC-MS, NMR, and HPLC.

-

Experimental Workflow for PROTAC Synthesis and Characterization:

Conclusion

This compound is a well-characterized and versatile chemical tool for the development of PROTACs. Its high purity, defined structure, and reactive BCN handle make it an ideal building block for researchers in drug discovery and chemical biology. The provided information on its chemical properties and experimental use will aid in the successful design and synthesis of novel protein degraders.

References

An In-Depth Technical Guide to (S,R,S)-Ahpc-C2-peg3-bcn for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable." At the forefront of this technology are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery. This guide provides a comprehensive technical overview of (S,R,S)-Ahpc-C2-peg3-bcn , a versatile E3 ligase ligand-linker conjugate used in the synthesis of PROTACs for the degradation of specific protein targets.

This compound is a molecule comprised of three key components:

-

A von Hippel-Lindau (VHL) E3 Ligase Ligand: The (S,R,S)-AHPC moiety serves as a high-affinity binder to the VHL E3 ubiquitin ligase.[1]

-

A Flexible Linker: A C2 alkyl chain and a polyethylene (B3416737) glycol (PEG3) unit provide the necessary spacing and solubility for the PROTAC molecule.

-

A Reactive Handle for Target Ligand Conjugation: The bicyclononyne (BCN) group enables efficient and specific conjugation to an azide-modified ligand for the protein of interest (POI) via copper-free click chemistry.[2][3]

This guide will delve into the quantitative data associated with this molecule and its components, provide detailed experimental protocols for its application in PROTAC synthesis and evaluation, and visualize the key biological pathways and experimental workflows.

Data Presentation

The efficacy and utility of this compound in TPD are underpinned by the specific properties of its constituent parts. The following tables summarize the key quantitative data.

| Parameter | Molecule/Component | Value | Assay Method | Reference |

| Binding Affinity (IC50) | (S,R,S)-AHPC (core ligand) | 196 nM | Competitive binding assay | |

| Degradation (DC50) | MeCP2-targeting PROTAC | Not explicitly stated | Western Blot | |

| Maximal Degradation (Dmax) | MeCP2-targeting PROTAC | Not explicitly stated | Western Blot | |

| Molecular Weight | This compound | 810.01 g/mol | Mass Spectrometry | [2] |

| Chemical Formula | This compound | C42H59N5O9S | Elemental Analysis | [2] |

| Solubility | This compound | 2.5 mg/mL in 10% DMSO / 90% (20% SBE-β-CD in Saline) | Solubility Assay | [2] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and evaluation of PROTACs utilizing this compound.

Protocol 1: Synthesis of a PROTAC using this compound via Copper-Free Click Chemistry

This protocol describes the conjugation of an azide-modified ligand for a protein of interest (POI-N3) to this compound.

Materials:

-

This compound

-

Azide-modified POI ligand (POI-N3)

-

Anhydrous, degassed dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Reaction vessel

-

Magnetic stirrer

-

High-performance liquid chromatography (HPLC) for purification

-

Mass spectrometer (MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

-

Under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous, degassed DMF or DMSO.

-

In a separate vessel, dissolve the azide-modified POI ligand (1.1 equivalents) in the same solvent.

-

Add the POI-N3 solution to the this compound solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress using LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by reverse-phase preparative HPLC.

-

Confirm the identity and purity of the final PROTAC molecule using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Protocol 2: Evaluation of Target Protein Degradation by Western Blot

This protocol details the assessment of the synthesized PROTAC's ability to induce the degradation of the target protein in a cellular context.

Materials:

-

Cultured cells expressing the target protein

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Nitrocellulose or PVDF membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Image the blot and quantify the band intensities.

-

Normalize the target protein band intensity to the loading control.

-

Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[1]

Protocol 3: Ternary Complex Formation Assay (Illustrative Example: NanoBRET)

This protocol provides a conceptual overview of a live-cell assay to confirm the formation of the ternary complex (POI-PROTAC-E3 ligase), a critical step in PROTAC-mediated degradation.

Principle:

The NanoBRET (Bioluminescence Resonance Energy Transfer) assay can be adapted to monitor the proximity of the POI and the E3 ligase (VHL) in live cells. The POI is tagged with a NanoLuc luciferase (donor), and the E3 ligase is tagged with a HaloTag ligand labeled with a fluorescent acceptor. Upon PROTAC-induced ternary complex formation, the donor and acceptor are brought into close proximity, resulting in energy transfer and a detectable BRET signal.

General Workflow:

-

Generate cell lines stably expressing the NanoLuc-tagged POI and the HaloTag-tagged VHL.

-

Label the HaloTag-VHL with a suitable fluorescent ligand.

-

Treat the cells with the synthesized PROTAC at various concentrations.

-

Measure the luminescence and fluorescence signals to calculate the BRET ratio.

-

An increase in the BRET ratio indicates the formation of the ternary complex.

Mandatory Visualizations

Signaling Pathway: VHL-Mediated Targeted Protein Degradation

Caption: VHL-mediated targeted protein degradation pathway initiated by a PROTAC.

Experimental Workflow: PROTAC Synthesis and Evaluation

Caption: General experimental workflow for PROTAC synthesis and evaluation.

Logical Relationship: PROTAC Components and Function

Caption: Relationship between PROTAC components and their biological function.

Conclusion

This compound is a valuable and versatile chemical tool for the development of PROTACs. Its high-affinity VHL ligand, flexible and solubility-enhancing linker, and efficient click chemistry handle provide a robust platform for the synthesis of degraders against a wide range of protein targets. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to design, synthesize, and evaluate novel PROTACs, thereby advancing the field of targeted protein degradation and the development of new therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Collection - Methylated Nucleotide-Based Proteolysis-Targeting Chimera Enables Targeted Degradation of Methyl-CpG-Binding Protein 2 - Journal of the American Chemical Society - Figshare [figshare.com]

- 3. Methylated Nucleotide-Based Proteolysis-Targeting Chimera Enables Targeted Degradation of Methyl-CpG-Binding Protein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to (S,R,S)-Ahpc-C2-peg3-bcn in PROTAC Design

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the (S,R,S)-Ahpc-C2-peg3-bcn linker, a critical component in the design of Proteolysis Targeting Chimeras (PROTACs). We will explore its structure, mechanism of action, and application in targeted protein degradation, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Introduction to PROTACs and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is not merely a spacer; its composition, length, and attachment points are critical for the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the POI by the proteasome.

The this compound Linker

The this compound linker is a sophisticated chemical entity designed for PROTAC synthesis, offering a specific combination of an E3 ligase ligand and a versatile conjugation handle.

-

(S,R,S)-Ahpc: This is the stereochemically defined (S,R,S)-1-amino-2-(hydroxymethyl)cyclopropane-1-carboxylic acid, a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand. The specific stereochemistry is crucial for high-affinity binding to the VHL protein, a key component of the Cul2-VHL E3 ubiquitin ligase complex. By incorporating this moiety, a PROTAC can effectively recruit the VHL E3 ligase.

-

C2-peg3: This represents the spacer component of the linker, consisting of a 2-carbon (C2) ethyl unit and a 3-unit polyethylene (B3416737) glycol (peg3) chain. This combination provides a defined length and hydrophilicity, which can influence the solubility and cell permeability of the final PROTAC, as well as the geometry of the ternary complex.

-

bcn: This is bicyclo[6.1.0]nonyne, a strained alkyne. The BCN group is a powerful tool for bioorthogonal chemistry, specifically for strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry". This allows for the covalent attachment of the linker to a POI-binding ligand that has been functionalized with an azide (B81097) group, without the need for a cytotoxic copper catalyst. This makes the final conjugation step highly efficient and biocompatible.

The combination of a potent E3 ligase ligand, a well-defined spacer, and a click-chemistry handle makes this compound a valuable tool for the modular synthesis of PROTACs.

Mechanism of Action

The mechanism of action for a PROTAC utilizing the this compound linker follows the general paradigm of PROTAC-mediated protein degradation.

Caption: General mechanism of PROTAC-mediated protein degradation.

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI (via the POI ligand) and the VHL E3 ligase (via the (S,R,S)-Ahpc moiety), bringing them into close proximity to form a ternary complex.

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a poly-ubiquitin chain.

-

Proteasomal Degradation: The poly-ubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the POI into small peptides.

-

Recycling: The PROTAC molecule is released after ubiquitination and can participate in further rounds of degradation, acting catalytically.

Quantitative Data in PROTAC Development

The successful development of a PROTAC requires rigorous quantitative assessment. While specific data for a PROTAC using the exact this compound linker will depend on the POI ligand, the following tables represent typical data collected to characterize such a molecule.

Table 1: Ternary Complex and Binding Affinities

| Component | Binding Partner | Assay | Affinity (KD) |

| PROTAC | Protein of Interest (POI) | SPR/ITC/TR-FRET | Varies (nM to µM) |

| PROTAC | VHL E3 Ligase | SPR/ITC/TR-FRET | Varies (nM to µM) |

| Ternary Complex (POI-PROTAC-VHL) | - | Biophysical Assays | Cooperativity (α) |

Table 2: Cellular Degradation Potency and Efficacy

| Parameter | Description | Typical Assay | Value |

| DC50 | Concentration of PROTAC required to degrade 50% of the target protein. | Western Blot/Mass Spec | Varies (pM to µM) |

| Dmax | Maximum percentage of protein degradation achieved. | Western Blot/Mass Spec | > 80-95% |

| t1/2 | Time required to degrade 50% of the target protein at a given PROTAC concentration. | Time-course Western Blot | Varies (minutes to hours) |

Experimental Protocols

The following are generalized protocols for key experiments in the development and characterization of a PROTAC synthesized using the this compound linker.

5.1 PROTAC Synthesis: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol outlines the final conjugation step to link the this compound with a POI ligand functionalized with an azide.

-

Reagent Preparation: Dissolve the azide-functionalized POI ligand (1.0 eq) in a suitable solvent such as DMSO or DMF. Dissolve the this compound linker (1.1 eq) in the same solvent.

-

Reaction: Add the linker solution to the POI ligand solution. Mix thoroughly and allow the reaction to proceed at room temperature for 4-24 hours.

-

Monitoring: Monitor the reaction progress using LC-MS to observe the consumption of starting materials and the formation of the desired PROTAC product.

-

Purification: Upon completion, purify the crude reaction mixture using reverse-phase preparative HPLC to isolate the final PROTAC molecule.

-

Characterization: Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Caption: Workflow for PROTAC synthesis via SPAAC click chemistry.

5.2 Cellular Protein Degradation Assay (Western Blot)

This protocol is used to determine the DC50 and Dmax of the synthesized PROTAC.

-

Cell Culture: Plate cells (e.g., a cancer cell line expressing the POI) in 12-well or 24-well plates and allow them to adhere overnight.

-

PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Treat the cells with the different concentrations of the PROTAC (e.g., from 1 pM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 18-24 hours).

-

Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Western Blot: Normalize the protein lysates and load equal amounts onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and then probe with a primary antibody specific for the POI. Also, probe with a primary antibody for a loading control (e.g., GAPDH, β-actin).

-

Detection: Incubate with a species-appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Plot the normalized POI levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Conclusion

The this compound linker is a highly valuable reagent for PROTAC development. Its pre-installed, stereochemically defined VHL ligand ensures potent E3 ligase recruitment, while the optimized PEG spacer and bioorthogonal BCN handle facilitate a modular and efficient approach to synthesizing novel protein degraders. The systematic evaluation of these PROTACs through rigorous biophysical and cellular assays is paramount to advancing the field of targeted protein degradation and developing new therapeutic agents.

In-Depth Technical Guide: (S,R,S)-Ahpc-C2-peg3-bcn for E3 Ligase Binding

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-Ahpc-C2-peg3-bcn, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its binding affinity, experimental protocols for its characterization, and its role in the broader context of targeted protein degradation.

Introduction to this compound and PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC consists of three key components: a ligand that binds to the target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This tripartite structure brings the POI into close proximity with the E3 ligase, facilitating the ubiquitination of the target protein, marking it for degradation by the proteasome.

This compound is a functionalized ligand for the VHL E3 ubiquitin ligase. It comprises the core VHL-binding moiety, (S,R,S)-Ahpc (also known as VH032), a 3-unit polyethylene (B3416737) glycol (PEG3) linker to enhance solubility and provide spatial separation, and a bicyclononyne (BCN) group. The BCN moiety is a reactive handle for "click chemistry," specifically for strain-promoted alkyne-azide cycloaddition (SPAAC), enabling efficient and specific conjugation to a POI ligand that has been functionalized with an azide (B81097) group.

Quantitative Binding Affinity

The cornerstone of a successful PROTAC is the high-affinity binding of its constituent ligands to their respective protein targets. The (S,R,S)-Ahpc core is a well-characterized, high-affinity ligand for the VHL E3 ligase.

| Ligand | Binding Affinity (Kd) to VHL | Assay Method |

| (S,R,S)-Ahpc (VH032) | 185 nM | Isothermal Titration Calorimetry (ITC) |

Note: The binding affinity of the full this compound molecule may be influenced by the linker and BCN group, but the affinity of the core ligand is a critical determinant of its efficacy in recruiting the VHL E3 ligase.

Signaling Pathway and Mechanism of Action

The primary function of a PROTAC incorporating this compound is to induce the ubiquitination and subsequent degradation of a target protein. This process is a key component of the ubiquitin-proteasome pathway.

Experimental Protocols

Accurate characterization of the binding of this compound and its derived PROTACs to the VHL E3 ligase is crucial for successful drug development. The following are detailed protocols for key experimental techniques.

Fluorescence Polarization (FP) Binding Assay

This competitive binding assay measures the displacement of a fluorescently labeled VHL ligand by the test compound.

Materials:

-

Purified VHL-ElonginB-ElonginC (VBC) complex

-

Fluorescently labeled VHL ligand (e.g., a derivative of VH032)

-

Test compound (this compound or derived PROTAC)

-

Assay Buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT)

-

384-well, low-volume, non-binding black plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in assay buffer.

-

Reaction Setup: In a 384-well plate, add the test compound dilutions.

-

VHL Addition: Add the VBC protein complex to each well at a final concentration optimized for the assay (typically in the low nanomolar range).

-

Probe Addition: Add the fluorescently labeled VHL ligand to each well at a fixed concentration (typically at or below its Kd for VHL).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium. Protect from light.

-

Measurement: Measure the fluorescence polarization on a compatible plate reader.

-

Data Analysis: Plot the change in fluorescence polarization against the logarithm of the test compound concentration. Fit the data to a suitable binding model to determine the IC50 value, which can be converted to a Ki or Kd.

Surface Plasmon Resonance (SPR) Binding Assay

SPR is a label-free technique that measures the binding of an analyte (e.g., VHL ligand) to a ligand (e.g., immobilized VHL protein) in real-time, providing kinetic data (kon and koff) in addition to affinity (Kd).

Procedure:

-

Chip Preparation: Covalently immobilize the VBC protein complex onto a sensor chip surface (e.g., a CM5 chip via amine coupling).

-

System Priming: Prime the SPR system with running buffer (e.g., HBS-EP+ buffer).

-

Analyte Injection: Inject a series of concentrations of the test compound over the sensor surface.

-

Association and Dissociation: Monitor the binding (association phase) and subsequent release (dissociation phase) of the analyte in real-time.

-

Regeneration: After each cycle, regenerate the sensor surface with a suitable regeneration solution to remove the bound analyte.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

PROTAC Synthesis via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the final "click" reaction to assemble a PROTAC using this compound.

Materials:

-

Azide-modified POI ligand (synthesized or commercially available)

-

This compound

-

Anhydrous, degassed solvent (e.g., DMF or DMSO)

-

Inert atmosphere (e.g., argon or nitrogen)

-

Stir plate and magnetic stir bar

-

Reaction vessel

-

Purification system (e.g., HPLC)

-

Characterization instruments (e.g., HRMS and NMR)

Procedure:

-

Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve the azide-modified POI ligand (1 equivalent) and this compound (1.1 equivalents) in the anhydrous, degassed solvent.

-

Reaction: Stir the mixture at room temperature for 12-24 hours.

-

Monitoring: Monitor the reaction progress by LC-MS.

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

-

Purification: Purify the final PROTAC product using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the PROTAC by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Conclusion

This compound is a versatile and potent building block for the synthesis of VHL-recruiting PROTACs. Its high-affinity core ligand and flexible, functionalized linker system provide a robust platform for the development of novel therapeutics based on targeted protein degradation. The experimental protocols and data presented in this guide offer a solid foundation for researchers in the field to effectively utilize this compound in their drug discovery efforts.

Whitepaper: A Guide to the Theoretical Modeling of (S,R,S)-Ahpc-C2-peg3-bcn Complexes

Introduction

The field of targeted protein degradation has ushered in a new paradigm in therapeutic intervention, with Proteolysis-Targeting Chimeras (PROTACs) at the forefront. These bifunctional molecules are engineered to recruit a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[1][2] The rational design of effective PROTACs relies heavily on a detailed understanding of the structural and dynamic properties of their constituent parts: a ligand for the POI, a ligand for an E3 ligase, and a connecting linker.

This technical guide focuses on (S,R,S)-Ahpc-C2-peg3-bcn , a key chemical entity used in the synthesis of PROTACs.[3][4] It is a conjugate molecule comprising three critical moieties:

-

(S,R,S)-Ahpc: The active stereoisomer of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5][6][7]

-

C2-peg3 Linker: A flexible linker composed of a two-carbon unit and a triethylene glycol unit, which influences the molecule's solubility, cell permeability, and the geometry of the ternary complex.

-

BCN (Bicyclononyne): A strained alkyne that serves as a reactive handle for highly efficient, copper-free click chemistry (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC), allowing for conjugation to a POI ligand.[8]

Understanding the conformational landscape, electronic properties, and interaction dynamics of this compound is paramount for designing potent and selective protein degraders. This document provides a comprehensive framework for the theoretical modeling of this molecule and its subsequent complexes, integrating computational chemistry techniques with essential experimental validation protocols.

Molecular Structure and Functional Components

The rational design of PROTACs begins with a fundamental understanding of the linker-ligand's structure. The this compound molecule is architecturally designed to present the VHL ligand and the reactive BCN group in a spatially appropriate manner, governed by the flexible linker.

Theoretical Modeling Workflow

A multi-faceted computational approach is necessary to capture the complexity of this compound. This involves a combination of quantum mechanics, molecular dynamics, and docking simulations to elucidate its electronic, dynamic, and interactive properties.

Quantum Mechanics (QM) Calculations

QM calculations are essential for obtaining accurate electronic properties and optimized geometries of the molecule, which are not captured by classical force fields. These calculations provide the foundation for developing accurate parameters for subsequent molecular dynamics simulations.

Molecular Dynamics (MD) Simulations

MD simulations are employed to explore the conformational space of the flexible C2-PEG3 linker and to understand how the molecule behaves in a physiological environment. These simulations are critical for predicting the molecule's preferred shapes and its interactions with solvent and ions.[9][10][11]

Ternary Complex Modeling

The ultimate function of this molecule is to form a ternary complex (VHL :: PROTAC :: POI). Modeling this complex is crucial for understanding the protein-protein interactions induced by the PROTAC and for optimizing linker length and composition.

Data Presentation

All quantitative data derived from computational modeling should be organized systematically to allow for clear interpretation and comparison.

Table 1: QM-Derived Molecular Properties

| Property | Calculated Value | Method | Notes |

|---|---|---|---|

| Ground State Energy (Hartree) | Value | DFT (B3LYP/6-31G*) | In vacuum |

| Dipole Moment (Debye) | Value | DFT (B3LYP/6-31G*) | Indicates overall polarity |

| RESP Charge on VHL-binding OH | Value | HF/6-31G* | Key for H-bonding with VHL |

| HOMO-LUMO Gap (eV) | Value | DFT (B3LYP/6-31G*) | Relates to chemical reactivity |

Table 2: MD Simulation Trajectory Analysis

| Metric | Result | System | Duration (ns) |

|---|---|---|---|

| Backbone RMSD (Å) | Value ± SD | Molecule in Water | 200 |

| Radius of Gyration (Å) | Value ± SD | Molecule in Water | 200 |

| Number of Conformational Clusters | Value | Molecule in Water | 200 |

| End-to-End Distance (Å) | Value ± SD | Molecule in Water | 200 |

Table 3: Ternary Complex Interface Analysis

| Metric | VHL Interface | POI Interface | Method |

|---|---|---|---|

| Binding Free Energy (kcal/mol) | Value | Value | MM/GBSA or MM/PBSA |

| Interfacial Surface Area (Ų) | Value | Value | MD Simulation |

| Key H-Bonding Residues | List of Residues | List of Residues | MD Simulation |

| van der Waals Energy (kcal/mol) | Value | Value | MD Simulation |

Experimental Protocols for Model Validation

Theoretical models are predictive tools that must be validated by empirical data. The following experimental protocols are essential for characterizing this compound and its biological interactions, providing the necessary data to confirm or refine computational predictions.

Structural Characterization

Protocol 5.1.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the covalent structure and stereochemistry of the synthesized molecule.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition:

-

Acquire ¹H NMR spectrum to identify proton environments and coupling constants.

-

Acquire ¹³C NMR spectrum to identify unique carbon environments.

-

Acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to establish connectivity between protons and carbons, confirming the linkage of the Ahpc, linker, and BCN moieties.

-

-

Analysis: Compare observed chemical shifts and coupling constants with predicted values and known spectra of the constituent fragments.

Protocol 5.1.2: High-Resolution Mass Spectrometry (HRMS)

-

Objective: To confirm the elemental composition and exact mass of the molecule.

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

-

Data Acquisition: Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer. Acquire the mass spectrum in positive ion mode.

-

Analysis: Compare the measured m/z value of the molecular ion (e.g., [M+H]⁺) with the theoretical exact mass calculated from the molecular formula (C₄₂H₅₉N₅O₉S). The mass error should be less than 5 ppm.

Biophysical Characterization of VHL Binding

Protocol 5.2.1: Isothermal Titration Calorimetry (ITC)

-

Objective: To determine the binding affinity (Kᴅ), stoichiometry (n), and thermodynamic profile (ΔH, ΔS) of the (S,R,S)-Ahpc moiety binding to the VHL protein complex.

-

Sample Preparation:

-

Cell: Load the ITC cell with a solution of purified VHL protein (e.g., 10-20 µM) in a degassed buffer (e.g., PBS, pH 7.4).

-

Syringe: Load the injection syringe with a solution of this compound (e.g., 100-200 µM) in the same buffer.

-

-

Data Acquisition: Perform a series of injections (e.g., 19 injections of 2 µL each) of the ligand into the protein solution at a constant temperature (25 °C).

-

Analysis: Integrate the heat changes for each injection and fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to extract Kᴅ, n, and ΔH.

Conclusion

The theoretical modeling of this compound provides invaluable, atom-level insights into its behavior, which is essential for the rational design of next-generation protein degraders. By integrating quantum mechanics, molecular dynamics, and complex modeling, researchers can predict the molecule's conformational preferences, interaction profiles, and its ability to induce a stable and effective ternary complex. The computational workflows and data structures presented herein, when rigorously validated by the described experimental protocols, form a robust strategy to accelerate the development of novel therapeutics based on targeted protein degradation. This synergistic approach minimizes trial-and-error in synthesis and testing, ultimately paving the way for more potent and selective medicines.

References

- 1. Design and applications of bifunctional small molecules: Why two heads are better than one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. (S,R,S)-AHPC hydrochloride ≥97% | 1448189-80-7 [sigmaaldrich.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Molecular Simulations of PEGylated Biomolecules, Liposomes, and Nanoparticles for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Simulations of PEGylated Biomolecules, Liposomes, and Nanoparticles for Drug Delivery Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Strategic Design of (S,R,S)-Ahpc-C2-peg3-bcn: A Key Building Block in Targeted Protein Degradation

(S,R,S)-Ahpc-C2-peg3-bcn is a specialized chemical entity meticulously designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents that hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This technical guide provides an in-depth analysis of the discovery and development principles underlying this molecule, tailored for researchers, scientists, and drug development professionals.

Core Components and Their Rationale

This compound is a heterobifunctional molecule composed of three key moieties, each with a specific role in the construction of a potent and effective PROTAC.

| Component | Chemical Name | Function |

| (S,R,S)-Ahpc | (2S,4R)-1-((S)-2-(tert-butyl)-4-oxo-azetidine-1-carbonyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide | von Hippel-Lindau (VHL) E3 Ligase Ligand |

| C2-peg3 | Ethylene glycol and polyethylene (B3416737) glycol spacer | Linker |

| BCN | Bicyclononyne | Bioorthogonal "Click" Chemistry Handle |

The (S,R,S)-Ahpc component serves as the high-affinity "hook" that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most widely utilized E3 ligases in PROTAC technology.[1][2][3] The stereochemistry of this ligand is crucial for its binding to the VHL protein complex.

The C2-peg3 linker is a hybrid spacer designed to optimize the physicochemical properties of the resulting PROTAC. The short C2 (two-carbon) alkyl chain provides a degree of rigidity, while the tri-polyethylene glycol (peg3) unit enhances hydrophilicity. This increased water solubility can improve the overall pharmacokinetic profile of the final PROTAC, potentially reducing non-specific binding and improving cell permeability.[4][5] The length and composition of the linker are critical for facilitating the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

The bicyclononyne (BCN) group is a strained alkyne that serves as a reactive handle for "click chemistry."[6] Specifically, BCN is employed in strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient and bioorthogonal conjugation reaction. This allows for the straightforward and specific attachment of a target protein-binding ligand (warhead) that has been functionalized with an azide (B81097) group, without the need for a copper catalyst which can be toxic to cells.[7]

The PROTAC Synthesis Workflow

The design of this compound streamlines the synthesis of PROTACs by providing a pre-fabricated "E3 ligase ligand + linker" building block. This modular approach allows researchers to readily conjugate a variety of azide-modified warheads to this common scaffold, facilitating the rapid generation of a library of PROTACs for screening and optimization.

Mechanism of Action of a Resulting PROTAC

Once synthesized, a PROTAC derived from this compound acts as a molecular bridge, bringing a target protein into close proximity with the VHL E3 ligase complex. This induced proximity triggers the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the proteasome, the cell's protein degradation machinery.

Experimental Protocols

While specific experimental data for the synthesis and application of this compound is not detailed in publicly available literature, a generalized protocol for the key conjugation step is provided below.

Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for PROTAC Synthesis

Materials:

-

This compound

-

Azide-functionalized target protein ligand (warhead)

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

-

Inert gas atmosphere (e.g., Nitrogen or Argon)

-

Reaction vessel

Procedure:

-

Preparation: Under an inert atmosphere, dissolve the azide-functionalized warhead (1.0 equivalent) in the anhydrous solvent in the reaction vessel.

-

Addition of this compound: Add a solution of this compound (1.0 to 1.2 equivalents) in the same anhydrous solvent to the reaction vessel.

-

Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from 1 to 24 hours, depending on the reactivity of the specific azide.

-

Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to observe the consumption of the starting materials and the formation of the desired PROTAC product.

-

Work-up and Purification: Once the reaction is complete, quench the reaction if necessary. The crude product is then typically purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the final, pure PROTAC.

-

Characterization: Confirm the identity and purity of the final PROTAC product using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

This compound is a strategically designed and highly valuable chemical tool for the development of VHL-based PROTACs. Its modular design, incorporating a potent E3 ligase ligand, a linker with favorable physicochemical properties, and a bioorthogonal handle for facile conjugation, accelerates the discovery and optimization of novel protein degraders. This building block approach is instrumental in advancing the field of targeted protein degradation and developing new therapeutics for a wide range of diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for (S,R,S)-Ahpc-C2-peg3-bcn in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-Ahpc-C2-peg3-bcn is a versatile heterobifunctional molecule with two key functionalities that make it a valuable tool in cell biology and drug discovery. Firstly, it incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, enabling its use in Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of specific target proteins.[1][2][3][4] Secondly, it features a bicyclononyne (BCN) moiety, a strained alkyne that can participate in copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) "click chemistry". This allows for the covalent labeling of azide-modified biomolecules within a cellular context.

These application notes provide detailed protocols for the use of this compound in cell culture for both PROTAC-mediated protein degradation and bioorthogonal labeling applications.

Product Information

| Property | Value | Reference |

| Molecular Formula | C42H59N5O9S | [2][5] |

| Molecular Weight | 810.01 g/mol | [2] |

| Appearance | White to light yellow solid | [2] |

| Solubility | Soluble in DMSO (100 mg/mL with sonication) | [2] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2][6][7][8] |

Section 1: PROTAC-Mediated Protein Degradation

The (S,R,S)-Ahpc portion of the molecule acts as a VHL ligand, which can be used to recruit the VHL E3 ubiquitin ligase to a target protein of interest when incorporated into a PROTAC. This proximity-induced ubiquitination leads to the subsequent degradation of the target protein by the proteasome.

Signaling Pathway

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: Protein Degradation

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound [chembk.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

Application Note: Conjugation of (S,R,S)-Ahpc-C2-peg3-bcn to Azide-Modified Ligands via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the conjugation of the VHL E3 ligase ligand, (S,R,S)-Ahpc-C2-peg3-bcn, to an azide-modified ligand of interest. The described methodology utilizes the bioorthogonal and copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

Introduction

This compound is a key building block in the development of targeted therapies, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). It comprises three essential components:

-

(S,R,S)-Ahpc: A high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4][5]

-

C2-peg3: A flexible and hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) linker that enhances solubility and provides spatial separation between the conjugated molecules.[6][7][8][9]

-

BCN (Bicyclo[6.1.0]nonyne): A strained alkyne that enables highly efficient and specific covalent bond formation with azide-containing molecules through SPAAC.[10][11][12][13][14][15]

The conjugation of this compound to a ligand of interest (e.g., a protein binder, antibody, or small molecule inhibitor) is achieved through the SPAAC reaction. This copper-free click chemistry approach is bioorthogonal, meaning it proceeds with high efficiency under mild, physiological conditions without interfering with biological functional groups.[10][16][17][][19][20] The resulting stable triazole linkage covalently connects the VHL ligand to the target ligand, forming a bifunctional molecule capable of inducing targeted protein degradation.

Principle of the Reaction

The core of the conjugation strategy is the SPAAC reaction between the BCN group of this compound and an azide (B81097) group previously introduced onto the ligand of interest. The high ring strain of the BCN moiety drives the [3+2] cycloaddition with the azide, forming a stable triazole ring without the need for a cytotoxic copper catalyst.[10][][19][21]

Experimental Protocols

This section details the necessary steps for conjugating this compound to an azide-modified ligand, including ligand preparation, the conjugation reaction, and subsequent purification and characterization.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. biocompare.com [biocompare.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. In situ click chemistry: from small molecule discovery to synthetic antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Click Chemistry - Biosyntan GmbH [biosyntan.de]

- 8. researchgate.net [researchgate.net]

- 9. interchim.fr [interchim.fr]

- 10. benchchem.com [benchchem.com]

- 11. broadpharm.com [broadpharm.com]

- 12. benchchem.com [benchchem.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. benchchem.com [benchchem.com]

- 15. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]

- 16. bachem.com [bachem.com]

- 17. Click chemistry - Wikipedia [en.wikipedia.org]

- 19. vectorlabs.com [vectorlabs.com]

- 20. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 21. benchchem.com [benchchem.com]

Application Notes and Protocols for (S,R,S)-Ahpc-C2-peg3-bcn in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-Ahpc-C2-peg3-bcn is a bifunctional molecule that incorporates a von Hippel-Lindau (VHL) E3 ligase ligand (Ahpc) and a bicyclo[6.1.0]nonyne (BCN) moiety.[1][2] This compound is of significant interest in the field of targeted protein degradation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The BCN group is a highly reactive strained alkyne that enables covalent conjugation to azide-modified molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3][][5]

The integrated polyethylene (B3416737) glycol (PEG3) linker enhances the solubility and provides a flexible spacer between the VHL ligand and the BCN reactive handle.[6][7][8] These properties make this compound a valuable building block for creating PROTACs that can hijack the ubiquitin-proteasome system to induce the degradation of specific target proteins.

This document provides detailed protocols and application notes for the use of this compound in SPAAC reactions.

Principle of the Reaction

The core of the application of this compound lies in the SPAAC reaction. This reaction is a type of bioorthogonal chemistry that allows for the efficient and specific ligation of two molecules in a biological environment without the need for a cytotoxic copper catalyst.[9][][11] The high ring strain of the BCN group drives the reaction with an azide-functionalized molecule to form a stable triazole linkage.[9][12]

The general reaction is as follows:

This compound + Azide-Modified Molecule of Interest → (S,R,S)-Ahpc-PROTAC Conjugate

Applications

The primary application of this compound is in the synthesis of PROTACs.[1][2] By conjugating this molecule to a ligand that binds to a target protein of interest (POI), a heterobifunctional PROTAC is formed. This PROTAC can then simultaneously bind to the POI and the VHL E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

Other potential applications include:

-

Fluorescent Labeling: Conjugation to an azide-containing fluorescent dye for imaging studies.

-

Immobilization: Attachment to an azide-functionalized solid support for affinity chromatography or pull-down assays.

-

Bioconjugation: Linking to other biomolecules such as peptides, oligonucleotides, or antibodies to create novel molecular probes.[13]

Experimental Protocols

The following protocols are general guidelines for the use of this compound in a typical SPAAC reaction. Optimization of reaction conditions (e.g., stoichiometry, concentration, reaction time, and temperature) may be necessary for specific applications.

Materials and Reagents

-

This compound

-

Azide-functionalized molecule of interest (e.g., target protein ligand, fluorescent dye)

-

Anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Deionized water

-

Spin desalting columns or other appropriate purification system (e.g., HPLC)

Preparation of Stock Solutions

-

This compound Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO. Briefly vortex to ensure complete dissolution. Store at -20°C or -80°C for long-term storage.[1]

-

Azide-Modified Molecule Stock Solution: Prepare a stock solution of the azide-functionalized molecule in a compatible solvent (e.g., DMSO, water, or an appropriate buffer) at a concentration of 1-10 mM.

General Protocol for SPAAC Conjugation

This protocol describes the conjugation of this compound to an azide-modified molecule.

-

Reaction Setup: In a microcentrifuge tube, combine the this compound and the azide-modified molecule. The recommended molar ratio is typically between 1.5 to 5 equivalents of the BCN reagent to 1 equivalent of the azide-containing molecule.

-

Solvent Addition: Add an appropriate solvent. For many biomolecules, a mixture of an aqueous buffer (like PBS) and an organic co-solvent (like DMSO) is used.[13] The final concentration of the organic solvent should be kept low (typically below 20%) to maintain the integrity of biomolecules.[14]

-

Incubation: Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight with gentle mixing.[15] The reaction progress can be monitored by an appropriate analytical method such as LC-MS or HPLC.

-

Purification: Upon completion of the reaction, purify the conjugate to remove unreacted starting materials. For biomolecule conjugates, size exclusion chromatography (e.g., a desalting column) is often suitable.[14] For small molecule conjugates, purification by reverse-phase HPLC may be necessary.[14]

-

Characterization and Storage: Characterize the final conjugate by methods such as mass spectrometry to confirm successful conjugation. Store the purified conjugate under appropriate conditions (e.g., -20°C or -80°C).

Quantitative Data Summary

The following table provides a summary of typical quantitative parameters for a SPAAC reaction with this compound. These are starting recommendations and may require optimization for specific molecules.

| Parameter | Recommended Range | Notes |

| Molar Ratio (BCN:Azide) | 1.5:1 to 5:1 | A slight excess of the BCN reagent can help drive the reaction to completion. |

| Concentration of Reactants | 1-10 mM | Higher concentrations can lead to faster reaction rates. |

| Reaction Temperature | 4°C to 25°C | Lower temperatures can be used to minimize degradation of sensitive molecules. |

| Reaction Time | 2-12 hours | Reaction progress should be monitored to determine the optimal time. |

| Solvent System | Aqueous buffer (e.g., PBS) with <20% organic co-solvent (e.g., DMSO) | The choice of solvent depends on the solubility and stability of the reactants.[3][13] |

Visualizations

Experimental Workflow for SPAAC Conjugation

Caption: Workflow for the SPAAC conjugation of this compound with an azide-modified molecule.

PROTAC-Mediated Protein Degradation Pathway

Caption: Signaling pathway of PROTAC-mediated targeted protein degradation via the ubiquitin-proteasome system.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BCN Reagents, Click Chemistry Reagents | BroadPharm [broadpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 7. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 8. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 9. benchchem.com [benchchem.com]

- 11. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 13. broadpharm.com [broadpharm.com]

- 14. broadpharm.com [broadpharm.com]

- 15. benchchem.com [benchchem.com]

Application Notes and Protocols for In Vitro Ubiquitination Assay with (S,R,S)-Ahpc-C2-peg3-bcn-based PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary therapeutic modalities that induce the degradation of specific target proteins.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[1] The PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][2]

(S,R,S)-Ahpc-C2-peg3-bcn is a chemical moiety containing a von Hippel-Lindau (VHL) E3 ligase ligand.[3][4] VHL is a critical component of the Cullin-RING E3 ubiquitin ligase complex and is frequently recruited by PROTACs to induce targeted protein degradation.[5][6] The bicyclononyne (BCN) group on this compound allows for its conjugation to a POI ligand via strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry, enabling the synthesis of PROTACs.[7]

These application notes provide a detailed protocol for performing an in vitro ubiquitination assay to characterize the activity of PROTACs synthesized using this compound. This assay is a crucial step in the development of novel PROTACs as it directly measures their ability to mediate the ubiquitination of the target protein in a reconstituted system.[1][]

Principle of the Assay

The in vitro ubiquitination assay reconstitutes the key components of the ubiquitin-proteasome system to assess the PROTAC-mediated ubiquitination of a target protein. The assay relies on the sequential action of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[9] In the presence of a functional PROTAC, the VHL E3 ligase is brought into proximity with the POI, facilitating the transfer of ubiquitin from the E2 enzyme to the POI. The resulting polyubiquitinated POI can be detected by Western blotting, appearing as a ladder of higher molecular weight bands.[1]

Signaling Pathway Diagram

Caption: PROTAC-induced ubiquitination pathway.

Experimental Workflow

Caption: Workflow for the in vitro ubiquitination assay.

Materials and Reagents

| Reagent | Stock Concentration | Working Concentration |

| E1 Ubiquitin Activating Enzyme (human) | 1 µM | 50 nM |

| E2 Conjugating Enzyme (e.g., UBE2D2) | 40 µM | 200 nM |

| VHL-ElonginB-ElonginC (VBC) Complex | 10 µM | 100 nM |

| Cullin-2/Rbx1 Complex | 10 µM | 100 nM |

| Target Protein of Interest (POI) | 10 µM | 200 nM |

| Ubiquitin (human, recombinant) | 10 mg/mL (1.17 mM) | 100 µM |

| ATP Solution | 100 mM | 10 mM |

| PROTAC (dissolved in DMSO) | 10 mM | 1-1000 nM |

| 10x Ubiquitination Buffer | 10x | 1x |

| 4x SDS-PAGE Sample Buffer | 4x | 1x |

| Deionized Water | - | - |

10x Ubiquitination Buffer Composition:

-

500 mM Tris-HCl, pH 7.5

-

100 mM MgCl₂

-

10 mM DTT

Experimental Protocol

-

Reaction Setup:

-

On ice, prepare a master mix containing all common reaction components (10x Ubiquitination Buffer, ATP, E1, E2, VBC complex, Cullin-2/Rbx1, Ubiquitin, and POI) for the number of reactions to be performed, plus a 10% excess to account for pipetting errors.

-

Aliquot the master mix into individual microcentrifuge tubes.

-

Add the PROTAC synthesized from this compound to the appropriate tubes to achieve the desired final concentrations. For a dose-response experiment, a serial dilution of the PROTAC should be prepared.

-

For the negative control, add an equivalent volume of DMSO.

-

For the "No ATP" control, substitute an equivalent volume of deionized water for the ATP solution.

-

Adjust the final volume of each reaction to 25 µL with deionized water.

-

-

Reaction Incubation:

-

Gently mix the contents of each tube.

-

Incubate the reactions at 37°C for 60-120 minutes. The optimal incubation time may need to be determined empirically for each specific POI and PROTAC combination.

-

-

Stopping the Reaction:

-

Terminate the reactions by adding 8.3 µL of 4x SDS-PAGE sample buffer to each 25 µL reaction.

-

Boil the samples at 95-100°C for 5 minutes to denature the proteins.

-

-

SDS-PAGE and Western Blotting:

-

Load the samples onto a suitable percentage polyacrylamide gel (e.g., 4-12% Bis-Tris gel).

-

Run the gel according to the manufacturer's instructions to separate the proteins by molecular weight.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imager.

-

Data Presentation and Analysis

The primary result of this assay is a Western blot. A successful PROTAC-mediated ubiquitination will result in a "ladder" of bands appearing at higher molecular weights than the unmodified POI.[1] The intensity of this ladder should increase with increasing concentrations of the PROTAC.

Table 1: Example of Experimental Setup for a Dose-Response Analysis

| Reaction Component | Complete Reaction (25 µL) | No PROTAC Control (25 µL) | No ATP Control (25 µL) |

| 10x Ubiquitination Buffer | 2.5 µL | 2.5 µL | 2.5 µL |

| E1 Enzyme (1 µM) | 1.25 µL | 1.25 µL | 1.25 µL |

| E2 Enzyme (40 µM) | 0.125 µL | 0.125 µL | 0.125 µL |

| VBC Complex (10 µM) | 0.25 µL | 0.25 µL | 0.25 µL |

| Cullin-2/Rbx1 (10 µM) | 0.25 µL | 0.25 µL | 0.25 µL |

| POI (10 µM) | 0.5 µL | 0.5 µL | 0.5 µL |

| Ubiquitin (1.17 mM) | 2.14 µL | 2.14 µL | 2.14 µL |

| ATP (100 mM) | 2.5 µL | 2.5 µL | - |

| PROTAC (variable) | X µL | - | - |

| DMSO | - | X µL | - |

| Deionized Water | to 25 µL | to 25 µL | to 25 µL |

Table 2: Interpreting Western Blot Results

| Lane Description | Expected Outcome for a Functional PROTAC | Interpretation |

| Complete Reaction | A band corresponding to the unmodified POI and a ladder of higher molecular weight bands. | Successful PROTAC-mediated polyubiquitination of the POI. |

| No PROTAC Control | A single band corresponding to the unmodified POI. Minimal to no high molecular weight laddering. | Demonstrates that ubiquitination is dependent on the presence of the PROTAC. |

| No ATP Control | A single band corresponding to the unmodified POI. No high molecular weight laddering. | Confirms that the observed ubiquitination is an ATP-dependent enzymatic process. |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No ubiquitination observed | Inactive enzyme(s) or reagents. | Test the activity of individual enzymes. Prepare fresh buffers and ATP solution. |

| Non-functional PROTAC. | Verify the structure and purity of the PROTAC. | |

| Inappropriate E2 enzyme. | Test different E2 enzymes, as E3 ligases have specific E2 partners. | |

| High background ubiquitination | Auto-ubiquitination of the E3 ligase. | This is a common phenomenon. Optimize the E3 ligase concentration and incubation time. |

| Contaminating ubiquitin ligases in protein preps. | Use highly purified recombinant proteins. | |

| Weak ubiquitination signal | Suboptimal reaction conditions. | Optimize the concentrations of reaction components, incubation time, and temperature. |

| Inefficient antibody for detection. | Use a high-affinity primary antibody and optimize antibody concentrations. Use a more sensitive ECL substrate. |

Conclusion

The in vitro ubiquitination assay is an indispensable tool for the characterization of PROTACs synthesized using this compound.[1] It provides direct evidence of a PROTAC's mechanism of action by demonstrating its ability to induce the ubiquitination of a target protein in a controlled, cell-free environment. The data generated from this assay are critical for guiding the optimization of PROTAC molecules and for making informed decisions in the drug discovery and development process.

References

- 1. benchchem.com [benchchem.com]

- 2. Ubiquitination Assay - Profacgen [profacgen.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs | MRC PPU [ppu.mrc.ac.uk]

- 7. medchemexpress.com [medchemexpress.com]